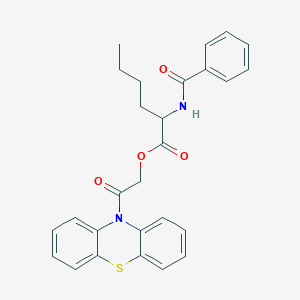![molecular formula C15H12F3NO5 B15008243 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate](/img/structure/B15008243.png)
2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethoxyphenyl group, a carbamoylmethyl group, and a methylfuran carboxylate group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethoxy)aniline with methyl 2-methylfuran-3-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity. The furan ring can participate in π-π interactions, stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE: shares similarities with compounds like:
Uniqueness
The uniqueness of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL 2-METHYLFURAN-3-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances stability and lipophilicity, while the carbamoylmethyl and methylfuran carboxylate groups provide versatile reactive sites for further modifications.
Propiedades
Fórmula molecular |
C15H12F3NO5 |
|---|---|
Peso molecular |
343.25 g/mol |
Nombre IUPAC |
[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO5/c1-9-12(6-7-22-9)14(21)23-8-13(20)19-10-2-4-11(5-3-10)24-15(16,17)18/h2-7H,8H2,1H3,(H,19,20) |
Clave InChI |
GFJAETMPDMWTET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C(=O)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B15008161.png)
![Naphthalen-2-yl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B15008162.png)
![N'-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)benzohydrazide](/img/structure/B15008170.png)

![2-[4-(Naphthalen-1-ylmethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15008184.png)
![2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15008189.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008191.png)
![Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate](/img/structure/B15008195.png)
![Tetramethyl 6'-(4-fluorobenzoyl)-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B15008199.png)
![N-(2-chloropyridin-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15008211.png)
![2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15008222.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15008224.png)
![2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B15008227.png)

